Glufosfamide

Descripción general

Descripción

Métodos De Preparación

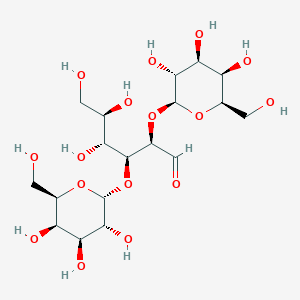

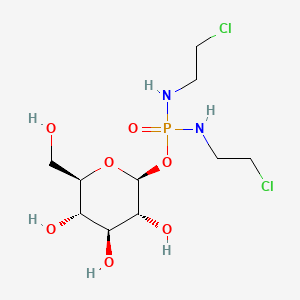

Rutas sintéticas y condiciones de reacción: La síntesis de la glufosfamida implica la unión glucosídica de β-D-glucosa con mostaza de isofosforamida. La reacción normalmente implica el uso de un donante de glucósido y un aceptor bajo condiciones específicas para formar el enlace glucosídico. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes para facilitar la reacción y asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de glufosfamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final. El proceso de producción se optimiza para maximizar el rendimiento y minimizar los residuos, lo que lo hace económicamente viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La glufosfamida experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede sufrir hidrólisis para liberar la parte alquilante activa, mostaza de isofosforamida.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales dentro de la molécula, afectando su actividad y estabilidad.

Sustitución: Los grupos cloroetilo en la glufosfamida pueden sufrir reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes:

Hidrólisis: Típicamente ocurre en condiciones acuosas, a menudo catalizado por ácidos o bases.

Oxidación y reducción: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles se utilizan comúnmente en las reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen la parte alquilante activa, mostaza de isofosforamida, y varios derivados sustituidos dependiendo de las condiciones específicas de la reacción .

Aplicaciones Científicas De Investigación

La glufosfamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La glufosfamida ejerce sus efectos utilizando el mecanismo de transporte de glucosa para entrar en las células. Una vez dentro de la célula, se hidroliza para liberar la parte alquilante activa, mostaza de isofosforamida. Esta parte luego forma enlaces cruzados con el ADN, lo que lleva a la inhibición de la síntesis de ADN y la muerte celular . La parte de glucosa mejora la selectividad del compuesto para las células cancerosas, que tienen un mecanismo de captación de glucosa regulado positivamente .

Compuestos similares:

Ifosfamida: El compuesto precursor de la glufosfamida, utilizado como agente quimioterapéutico.

Ciclofosfamida: Otro agente alquilante con un mecanismo de acción similar.

Melfalán: Un agente alquilante utilizado en el tratamiento del mieloma múltiple.

Comparación: La glufosfamida es única en su capacidad para explotar el mecanismo de transporte de glucosa para la focalización selectiva de las células cancerosas. Esta propiedad potencialmente reduce los efectos secundarios asociados con los agentes alquilantes tradicionales, que no tienen esta selectividad . Además, el enlace glucosídico en la glufosfamida mejora su permeabilidad celular en comparación con su compuesto precursor, ifosfamida .

Comparación Con Compuestos Similares

Ifosfamide: The parent compound of glufosfamide, used as a chemotherapeutic agent.

Cyclophosphamide: Another alkylating agent with a similar mechanism of action.

Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Comparison: this compound is unique in its ability to exploit the glucose transport mechanism for selective targeting of cancer cells. This property potentially reduces the side effects associated with traditional alkylating agents, which do not have this selectivity . Additionally, the glycosidic linkage in this compound enhances its cell permeability compared to its parent compound, ifosfamide .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUJBVBCOISSP-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031222 | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Beta-D-glucosyl-ifosfamide mustard (D 19575, glc-IPM, INN = glufosfamide) is a new agent for cancer chemotherapy. Its mode of action, which is only partly understood, was investigated at the DNA level. In the breast carcinoma cell line MCF7 glufosfamide inhibited both the synthesis of DNA and protein in a dose-dependent manner, as shown by the decreased incorporation of (3)H-methyl-thymidine into DNA and (14)C-methionine into protein of these cells. Treatment of MCF7 cells with 50 microM glufosfamide was sufficient to trigger poly(ADP-ribose) polymerase (PARP) activation, as revealed by immunofluorescence analysis. Both CHO-9 cells, which are O6-methylguanine-DNA methyltransferase (MGMT)-deficient, and an isogenic derivative, which has a high level of MGMT, showed the same cytotoxic response to beta-D-glc-IPM, indicating that the O6 position of guanine is not the critical target for cytotoxicity. By contrast, a sharp decrease in survival of cross-link repair deficient CL-V5 B cells was observed already at concentrations of 0.1 mM beta-D-glc-IPM, whereas the wild-type V79 cells showed a 90% reduction in survival only after treatment with 0.5 mM of this compound. The therapeutically inactive beta-L-enantiomer of glufosfamide also showed genotoxic effects in the same assays but at much higher doses. This was probably due to small amounts of ifosfamide mustard formed under the conditions of incubation. The results indicate that the DNA crosslinks are the most critical cytotoxic lesions induced by beta-D-glc-IPM. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

132682-98-5 | |

| Record name | Glufosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132682-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

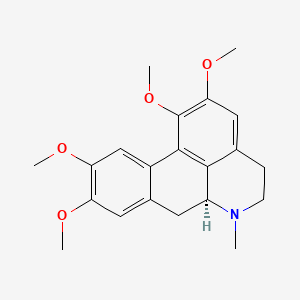

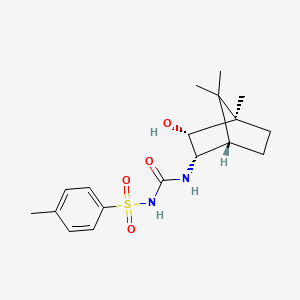

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

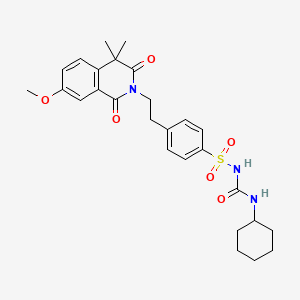

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)